Methylene-(3-trimethylsilylphenyl)amine
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Overview
Description
Methylene-(3-trimethylsilylphenyl)amine is an organic compound characterized by the presence of a methylene group attached to a 3-trimethylsilylphenyl group. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and a phenyl ring. The presence of the trimethylsilyl group imparts distinct chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylene-(3-trimethylsilylphenyl)amine typically involves the reaction of 3-trimethylsilylphenylamine with formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used reagents include formaldehyde and a suitable base, such as sodium hydroxide, to facilitate the reaction. The reaction is typically conducted at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and yield, with careful control of reaction parameters to ensure consistent product quality. Industrial production may also incorporate advanced purification techniques to achieve high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methylene-(3-trimethylsilylphenyl)amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Methylene-(3-trimethylsilylphenyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methylene-(3-trimethylsilylphenyl)amine involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, the compound may interact with enzymes or receptors in biological systems, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methylene-(3-trimethylsilylphenyl)amine: Unique due to the presence of the trimethylsilyl group.
Phenylamine: Lacks the trimethylsilyl group, resulting in different chemical properties.
Trimethylsilylphenylamine: Similar structure but without the methylene group
Uniqueness
This compound is unique because of its combination of a methylene group and a trimethylsilyl group attached to a phenyl ring. This structural arrangement imparts distinct chemical reactivity and stability, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
959229-73-3 |
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Molecular Formula |
C10H15NSi |
Molecular Weight |
177.32 g/mol |
IUPAC Name |
N-(3-trimethylsilylphenyl)methanimine |
InChI |
InChI=1S/C10H15NSi/c1-11-9-6-5-7-10(8-9)12(2,3)4/h5-8H,1H2,2-4H3 |
InChI Key |
LCOWBDZIQUSZQA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)N=C |
Origin of Product |
United States |
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